3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Catalog No.
S965648
CAS No.
28563-19-1
M.F
C15H10ClNO2
M. Wt
271.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

CAS Number

28563-19-1

Product Name

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

Synonyms

3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, MDL 104,653, MDL 104653, MDL-104,653, MDL-104653

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

The exact mass of the compound 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1), frequently identified in pharmacological literature as CGP-58411, is a highly characterized quinolin-2(1H)-one derivative. It functions both as a potent, non-discriminating antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as a versatile synthetic precursor. For procurement and material selection, its value lies in its established baseline metrics in recombinant human NMDA receptor assays and its reactive 4-hydroxy handle, which enables the synthesis of diverse 4-O-substituted libraries, including advanced neuroactive modulators [1]. Procuring high-purity lots of this specific scaffold ensures reproducibility in both electrophysiological control assays and downstream medicinal chemistry workflows [2].

Substituting this specific 7-chloro-3-phenyl-quinolinone core with other classic glycine-site antagonists, such as 5,7-dichlorokynurenic acid (5,7-DCKA) or L-689,560, fundamentally alters assay behavior and synthetic trajectories. For instance, L-689,560 exhibits a 5-fold binding preference for hNMDAR1A/2A over 1A/2B subtypes, making it unsuitable for assays requiring pan-subtype blockade [1]. Conversely, while 5,7-DCKA is also non-discriminating across subtypes, it lacks the specific quinolinone structural topology required to synthesize 4-alkoxy-3-phenylquinolin-2(1H)-one libraries. Utilizing crude mixtures or generic kynurenic acid analogs compromises the precise structure-activity relationship (SAR) baselines established specifically for the 3-phenylquinolin-2(1H)-one scaffold.

Pan-Subtype NMDA Receptor Blockade for Assay Standardization

In recombinant human NMDA receptors expressed in Xenopus oocytes, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CGP-58411) demonstrates equivalent antagonism across receptor subtypes, unlike selective antagonists. While the comparator L-689,560 displays a 5-fold greater potency at hNMDAR1A/2A compared to hNMDAR1A/2B, this compound does not discriminate between these subtypes, providing a consistent baseline blockade regardless of the 2A/2B subunit ratio [1].

Evidence DimensionSubtype Selectivity (hNMDAR1A/2A vs 1A/2B)
Target Compound DataRatio ~1:1 (Non-discriminating)
Comparator Or BaselineL-689,560 (5-fold preference for 2A)
Quantified Difference5-fold difference in subtype selectivity profile
ConditionsVoltage-clamped Xenopus oocytes expressing recombinant human NMDA receptors

Ensures reliable, uniform receptor blockade in heterogeneous tissue preparations or pan-NMDA control assays where subtype bias would skew results.

Regioselective 4-O-Alkylation for Modulator Synthesis

The 4-hydroxy position of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one serves as a highly reactive nucleophilic handle for synthesizing advanced NMDA/AMPA receptor modulators. Compared to simpler unsubstituted 2-quinolones that often undergo mixed N-/O-alkylation, the steric and electronic profile of this specific 3-phenyl-substituted scaffold drives efficient 4-O-alkylation, yielding products such as 7-chloro-4-(N,N-dimethylaminocarbonyl)methoxy-3-phenyl-1H-quinolin-2-one under standard basic conditions [1].

Evidence DimensionPrecursor Reactivity for Ether Linkages
Target Compound DataDirected O-alkylation at the 4-position
Comparator Or BaselineUnsubstituted 2-quinolones (prone to mixed N/O alkylation)
Quantified DifferenceHigh regioselectivity for 4-O-substituted products
ConditionsBasic alkylation conditions (e.g., NaHCO3, NaI)

Provides synthetic chemists with a reliable, regioselective building block for expanding proprietary libraries of neuroactive compounds without complex separation steps.

Optimal Low-Molecular-Weight Parent Scaffold for SAR

As a parent scaffold, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (MW 271.7 Da) provides a strictly defined baseline for structure-activity relationship (SAR) studies. Compared to more complex downstream derivatives like L-701,324 (MW >360 Da), procuring this lower-molecular-weight parent compound allows medicinal chemists to systematically append functional groups at the 4-position while remaining well within Lipinski's Rule of 5 limits for CNS penetration [1].

Evidence DimensionMolecular Weight / Lipophilic Baseline
Target Compound DataMW 271.7 Da (3-phenyl core)
Comparator Or BaselineL-701,324 (MW >360 Da, 3-phenoxyphenyl core)
Quantified Difference~90 Da reduction in baseline molecular weight
ConditionsIn silico / physicochemical profiling for CNS drug design

Allows medicinal chemists maximum flexibility to append functional groups while maintaining favorable physicochemical properties for blood-brain barrier penetration.

Baseline Control in Pan-NMDA Electrophysiology Assays

Due to its proven inability to discriminate between hNMDAR1A/2A and hNMDAR1A/2B subtypes, this compound is the right choice for establishing a uniform baseline blockade of the glycine site in heterogeneous tissue samples or recombinant expression systems[1].

Synthesis of 4-O-Substituted Quinolinone Libraries

The compound is highly suited as a primary starting material for medicinal chemistry programs targeting the NMDA or AMPA receptors. Its reactive 4-hydroxy group allows for clean, regioselective etherification to generate libraries of 4-alkoxy-3-phenylquinolin-2(1H)-ones [2].

Pharmacophore Mapping for Glycine-Site Antagonism

As a low-molecular-weight parent scaffold, it serves as an essential reference material for mapping the steric and electronic requirements of the NMDA glycine binding pocket, allowing researchers to accurately benchmark the effects of subsequent structural modifications [1].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

271.0400063 g/mol

Monoisotopic Mass

271.0400063 g/mol

Heavy Atom Count

19

LogP

3.5 (LogP)

Other CAS

28563-19-1

Dates

Last modified: 08-16-2023

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